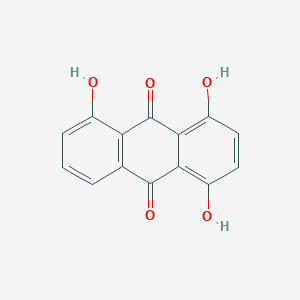

1,4,5-Trihydroxyanthraquinone

Description

Overview of the Anthraquinone (B42736) Class of Organic Compounds in Scientific Research

Anthraquinones are a large and important class of aromatic organic compounds based on the 9,10-anthraquinone skeleton. wikipedia.org These compounds are widespread in nature, found in various plants, fungi, lichens, and insects. wikipedia.orgresearchgate.net They are known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and laxative properties. researchgate.netveeprho.com In addition to their medicinal relevance, anthraquinones are utilized in industrial processes, such as in the manufacturing of dyes and in the production of hydrogen peroxide. wikipedia.orgresearchgate.net The basic anthraquinone structure can be modified with different functional groups, leading to a vast array of derivatives with diverse chemical and physical properties. researchgate.net

Historical Context of Anthraquinone Research and Discovery

The study of anthraquinones has a rich history dating back to the 19th century. A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first used the term "anthraquinone" while describing their synthesis of the red dye alizarin (B75676) from anthracene (B1667546), a coal tar component. wikipedia.org This breakthrough not only led to the industrial production of alizarin but also spurred further investigation into the chemistry of anthraquinones. wikipedia.org Over the years, more than 700 anthraquinone compounds have been identified from natural sources and through chemical synthesis. researchgate.netnih.gov Historically, plant-derived anthraquinones, such as those from rhubarb and senna, have been used in traditional medicine for their laxative effects. nih.gov

Interdisciplinary Relevance of 1,4,5-Trihydroxyanthraquinone Studies

The study of this compound extends across multiple scientific disciplines. In organic chemistry, its synthesis and structural analysis, including the study of its tautomeric forms, present intriguing challenges and opportunities. africaresearchconnects.comresearchgate.net In medicinal chemistry and pharmacology, its potential as a lead compound for developing new drugs, particularly for parasitic diseases, is a significant area of investigation. africaresearchconnects.comresearchgate.net The use of agro-waste for its synthesis also connects its research to the field of sustainable and green chemistry. africaresearchconnects.combenthamdirect.com Furthermore, its role as a precursor for the synthesis of other complex molecules, such as dichroic dyestuffs, highlights its relevance in materials science. rsc.org

Properties of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in research and potential industrial uses.

| Property | Value |

| Molecular Formula | C₁₄H₈O₅ chemical-suppliers.eu |

| Molecular Weight | 256.21 g/mol nih.gov |

| CAS Number | 2961-04-8 chemical-suppliers.eu |

| Melting Point | 254-256 °C (decomposes) chemicalbook.com |

| Boiling Point | 503.4 °C at 760 mmHg chemical-suppliers.eu |

| Density | 1.659 g/cm³ chemical-suppliers.eu |

| Appearance | Data not available in search results |

| Solubility | Data not available in search results |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKNCOCERFKSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183791 | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-04-8 | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Trihydroxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5-Trihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5-TRIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G8KWJ3JJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Bio Extraction, and Purification Methodologies of 1,4,5 Trihydroxyanthraquinone

Identification of Natural Sources and Biological Origins

1,4,5-Trihydroxyanthraquinone has been isolated from a limited number of natural sources, spanning the plant and microbial kingdoms.

While the Rubiaceae family, particularly genera like Rubia and Morinda, is renowned for producing a wide array of anthraquinones such as alizarin (B75676) and purpurin (B114267), the direct isolation of this compound from this family is not prominently documented. ijabbr.comthaiscience.infonih.gov However, research has confirmed its presence in other plant species.

The compound has been successfully isolated from the leaves of Artabotrys odoratissimus, a plant belonging to the Annonaceae family. researchgate.netniscpr.res.in This marked the first report of its isolation from a plant source. researchgate.netniscpr.res.in Additionally, literature indicates that this compound has been reported in Cassia fistula. nih.gov

| Plant Species | Family | Part Used | Reference |

|---|---|---|---|

| Artabotrys odoratissimus | Annonaceae | Leaves | researchgate.netniscpr.res.in |

| Cassia fistula | Fabaceae | Not specified | nih.gov |

Fungi, especially those from marine environments, are a prolific source of structurally diverse anthraquinones. encyclopedia.pub Genera such as Aspergillus, Penicillium, Fusarium, and Nigrospora are known producers of these polyketide metabolites. encyclopedia.pubmdpi.comscienceopen.com While a vast number of derivatives have been identified from these fungi, the direct isolation of the specific isomer this compound is less common. mdpi.comnih.gov

Marine-derived fungi often synthesize more complex anthraquinones. For instance, a marine endophytic fungus, Fusarium sp., was found to produce 5-acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone, a related but more complex compound. nih.govmdpi.com The biosynthesis of anthraquinones is widespread in the fungal kingdom, with the acetate-malonate pathway being the unique route reported in fungi. nih.gov The most prevalent anthraquinones in fungi are typically 1,8-dihydroxy and 1,5,8 or 1,6,8-trihydroxy anthraquinone (B42736) derivatives. mdpi.comnih.gov

| Fungal Genus | Environment | Related Compounds Produced | Reference |

|---|---|---|---|

| Fusarium | Marine (endophytic) | 5-acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone | nih.govmdpi.com |

| Aspergillus | Marine | Emodin (B1671224), Physcion, Catenarin | mdpi.comnih.gov |

| Penicillium | Marine | Islandicin (B1207035) (an isomer of helminthosporin) | rsc.org |

| Nigrospora | Marine | Various anthraquinone derivatives | mdpi.comrsc.org |

Beyond plants and fungi, this compound has been identified in other biological contexts. Notably, the compound was reported to have been isolated from a soil sample prior to its discovery in plants. researchgate.netniscpr.res.in This suggests the potential for soil-dwelling microorganisms to be a source of this compound.

Advanced Extraction Techniques from Complex Biological Matrices

The extraction of this compound from its natural sources requires methods that can efficiently separate it from a complex mixture of other metabolites.

Solvent extraction is a fundamental step in the isolation of natural products. mdpi.com The process for this compound from the leaves of Artabotrys odoratissimus involved an initial extraction with n-hexane. niscpr.res.in The resulting crude extract was then subjected to column chromatography on alumina (B75360), with elution carried out using a sequence of solvents including n-hexane, benzene, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH) to yield the pure compound. niscpr.res.in

The optimization of solvent extraction for phenolic compounds like anthraquinones often involves several key parameters:

Solvent Choice : Solvents such as ethanol (B145695), methanol, and acetone (B3395972) are commonly used. phcogcommn.org

Solvent Polarity : The use of aqueous mixtures (e.g., 50% or 75% ethanol/acetone in water) can significantly enhance extraction yield compared to pure solvents. phcogcommn.org For example, 50% aqueous ethanol has been shown to be highly effective for extracting phenolic compounds. phcogcommn.org

Temperature : Increasing the extraction temperature can improve the solubility of the target compounds and optimize the extraction process. scielo.br

Technique : Methods like ultrasound-assisted extraction can improve efficiency by using ultrasonic waves to disrupt cell walls, facilitating solvent penetration. mdpi.comscielo.br

| Parameter | Consideration for Optimization | Example/Rationale | Reference |

|---|---|---|---|

| Solvent Type | Varying polarity (e.g., hexane, ethanol, acetone, ethyl acetate). | Ethanol and acetone are effective for extracting phenolic compounds. | phcogcommn.org |

| Solvent Concentration | Using aqueous mixtures (e.g., 50%, 75%). | Aqueous ethanol (50%) often shows the highest yield for phenolics. | phcogcommn.org |

| Temperature | Higher temperatures can increase solubility and diffusion rates. | Continuous reflux systems at higher temperatures can be efficient. | scielo.br |

| Extraction Method | Maceration, Soxhlet, Ultrasound-assisted, Microwave-assisted. | Ultrasound assistance enhances extraction by cavitation. | mdpi.com |

Supercritical Fluid Extraction (SFE) is a green and highly selective extraction technology that uses a substance above its critical temperature and pressure as the solvent. ajgreenchem.comjeires.com Supercritical carbon dioxide (SC-CO₂) is the most widely used fluid due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxic nature, and ease of removal from the final product. ajgreenchem.commdpi.com

SFE offers significant advantages over traditional methods, including shorter extraction times and the elimination of toxic organic solvents. researchgate.net The solvating power of SC-CO₂ can be precisely tuned by altering the pressure and temperature, allowing for the selective extraction of specific compounds. jeires.comcsic.es

While SC-CO₂ is non-polar, its polarity can be modified by adding a small amount of a co-solvent, such as ethanol or methanol. ajgreenchem.com This modification is crucial for efficiently extracting moderately polar to polar compounds like anthraquinones. researchgate.net For instance, SFE has been effectively used to extract emodin, another trihydroxyanthraquinone, from Japanese knotweed. researchgate.net In another study, SC-CO₂ with ethanol as a co-solvent was used to extract various bioactive compounds, including anthraquinones, from Dryopteris fragrans under optimized conditions of 200 bar and 55 °C. nih.gov This demonstrates the applicability of SFE for the targeted extraction of this compound from its natural matrices.

Microwave-Assisted and Ultrasound-Assisted Extraction Methods

Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional methods like maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and higher yields. nih.govresearchgate.netphcogrev.combohrium.com These methods are increasingly applied for the isolation of bioactive compounds, including anthraquinones, from plant materials. researchgate.netresearchgate.net

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. conicet.gov.ar This process generates tiny, high-energy bubbles that collapse near the plant cell walls, causing cell disruption and enhancing the penetration of the solvent into the plant matrix. This improved mass transfer leads to a more efficient and rapid extraction of target compounds. conicet.gov.araaiq.org.ar Studies on the extraction of anthraquinones from various plants, such as Morinda citrifolia and Heterophyllaea pustulata, have demonstrated the effectiveness of UAE. nih.govconicet.gov.ar The efficiency of the extraction is influenced by several key parameters. For example, in the UAE of anthraquinones from H. pustulata, the most influential factor was found to be the solvent concentration, followed by extraction time and temperature. conicet.gov.araaiq.org.ar

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix directly and rapidly. phcogrev.comresearchgate.net The interaction of microwaves with polar molecules within the plant material generates localized heat, causing the plant cells to rupture and release their contents into the solvent. researchgate.net This technique is noted for its high extraction speed and efficiency. The effectiveness of MAE is dependent on factors such as the nature of the solvent, microwave power, temperature, and extraction duration. researchgate.netmdpi.com For instance, optimizing MAE using response surface methodology (RSM) for polyphenols from date seeds showed that ethanol concentration, temperature, and time were critical variables. nih.gov

The selection of these parameters is crucial for optimizing the extraction yield of this compound.

Table 1: Key Parameters Influencing Microwave-Assisted and Ultrasound-Assisted Extraction

| Parameter | Influence on Extraction | Typical Considerations for Anthraquinones |

|---|---|---|

| Solvent Type & Concentration | The solvent's polarity and its ability to absorb microwave or transmit ultrasonic energy are critical. For anthraquinones, ethanol-water mixtures are often effective. nih.govconicet.gov.ar The polarity of the solvent should match that of the target compound. | Acetone, ethanol, methanol, and acetonitrile (B52724) have been used. Ethanol-water mixtures can increase yield due to enhanced swelling of the plant matrix. nih.govconicet.gov.ar |

| Temperature | Higher temperatures generally increase the solubility and diffusion rate of the compound, leading to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds. nih.govaaiq.org.ar | For UAE of anthraquinones, temperatures between 45°C and 60°C have been shown to be effective. nih.govaaiq.org.ar |

| Extraction Time | Yield typically increases with time up to a certain point, after which it may plateau or even decrease due to compound degradation. nih.govconicet.gov.ar | Optimal times for UAE can be as short as 30 minutes, significantly less than conventional methods. conicet.gov.araaiq.org.ar For MAE, optimal times can range from minutes to over half an hour. mdpi.comnih.gov |

| Solvent-to-Sample Ratio | A higher ratio facilitates better solubility and mass transfer, but an excessively large volume increases solvent waste and downstream processing costs. conicet.gov.araaiq.org.ar | Ratios such as 10:1, 20:1, and 30:1 (mL/g) are commonly investigated to find the optimal balance. aaiq.org.arnih.gov |

| Microwave/Ultrasonic Power | Higher power can accelerate extraction by enhancing cell disruption and heating. However, excessive power may lead to the degradation of the target compounds. nih.govresearchgate.net | For UAE, a power of 80 W has been used. conicet.gov.ar For MAE, powers around 350 W have been found to be optimal in some applications. mdpi.com |

Chromatographic and Non-Chromatographic Purification Strategies

Following extraction, the crude extract containing this compound and other co-extracted substances requires further purification. This is typically achieved through a combination of chromatographic and non-chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of individual components in a mixture. nih.gov For the isolation of this compound, analytical HPLC is first used to develop a suitable separation method, which is then scaled up to a preparative level. waters.comsigmaaldrich.com

Reversed-phase HPLC is the most common mode used for the separation of anthraquinones. sigmaaldrich.com A typical setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous solution (often with an acid modifier like phosphoric acid or formic acid) and an organic solvent such as methanol or acetonitrile. sielc.comnih.gov A gradient elution program, where the proportion of the organic solvent is gradually increased, is often employed to achieve effective separation of multiple anthraquinones within a single run. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths, a characteristic feature for chromophoric compounds like anthraquinones. nih.govresearchgate.net

Table 2: Example HPLC Parameters for Anthraquinone Separation

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 (Octadecyl-silica), typically 5 µm particle size. nih.gov |

| Mobile Phase | Gradient of 0.1% o-phosphoric acid in water (A) and methanol (B). nih.gov |

| Detection | Diode-Array Detector (DAD) or UV detector set at a wavelength like 254 nm. nih.govresearchgate.net |

| Flow Rate | Typically around 1.0 mL/min for analytical scale. |

| Injection Volume | Varies based on concentration and column size, e.g., 10-20 µL. |

When larger quantities of pure this compound are needed, preparative chromatography is employed. This involves using larger columns and higher flow rates to handle greater sample loads. waters.comsigmaaldrich.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a direct scale-up of the analytical HPLC method. sigmaaldrich.com The goal is to maximize throughput while maintaining the resolution necessary to isolate the target compound with high purity. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is another valuable liquid-liquid partition chromatography technique for the preparative separation of natural products. researchgate.net It avoids the use of solid supports, thus preventing the irreversible adsorption of the sample that can occur on silica-based columns. HSCCC has been successfully used for the preparative isolation of various hydroxyanthraquinones from plant extracts like Rheum officinale by using methods such as pH-gradient elution. researchgate.net

Other techniques like column chromatography using silica (B1680970) gel or alumina are also frequently used as an initial purification step to fractionate the crude extract before final purification by HPLC or other high-resolution methods. niscpr.res.inchemdad.com

Crystallization is a crucial final step for obtaining highly pure solid compounds and is also used for structure elucidation via X-ray crystallography. After a compound has been isolated and the solvent from the final chromatographic step has been evaporated, crystallization can be induced by dissolving the residue in a minimal amount of a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until turbidity appears. google.com Slow cooling or slow evaporation of the solvent can then lead to the formation of crystals.

For this compound and its derivatives, specific crystallization methods have been reported. For example, this compound has been crystallized from methanol (MeOH) to yield yellow crystals. niscpr.res.in In another instance, a derivative, 1,4,5-trihydroxy-2-(2,3-dimethoxycarbonylpropyl)-9,10-anthraquinone, was recrystallized from a methanol-chloroform (MeOH-CHCl3) mixture. google.com The choice of solvent or solvent system is critical and is determined empirically to achieve high purity and a good crystal form.

Chemical Synthesis and Biosynthetic Pathway Elucidation of 1,4,5 Trihydroxyanthraquinone

Total Chemical Synthesis Approaches

Modified Marschalk Reaction Pathways

The Marschalk reaction and its modifications represent a significant strategy for the synthesis of hydroxyanthraquinones. researchgate.netresearchgate.netbenthamdirect.com This reaction typically involves the condensation of a leuco-quinizarin with an aldehyde. acs.org In a broader context, the synthesis of various amino-substituted anthraquinones has been accomplished from 1,4-dihydroxyanthraquinone utilizing a modified Marschalk reaction. researchgate.netresearchgate.netbenthamdirect.com This highlights the versatility of this reaction in functionalizing the anthraquinone (B42736) core. For instance, while a direct Marschalk reaction on 1,4,5-trihydroxyanthraquinone did not yield the desired product, commercially sourced quinizarin (B34044) reacted successfully with acetaldehyde (B116499) under these conditions. cloudfront.net This suggests that the specific substitution pattern of the anthraquinone starting material is crucial for the success of the Marschalk reaction.

Synthesis from Agro-Waste and Sustainable Precursors (e.g., Anacardic Acid)

In a notable advancement towards sustainable chemistry, this compound has been synthesized from anacardic acid, a major component of cashew nut shell liquid (CNSL), which is considered an agro-waste product. researchgate.netresearchgate.netbenthamdirect.comcloudfront.net This approach provides a valuable route to a fine chemical from a renewable and readily available resource. ajol.info The synthesis commences with the isolation of anacardic acid from CNSL. cloudfront.netajol.info The anacardic acid is then converted to 3-ethoxyphthalic acid. omicsonline.org Subsequently, a Friedel-Crafts acylation reaction between 3-ethoxyphthalic acid and 1,4-dihydroxybenzene, using a eutectic mixture of aluminum chloride and sodium chloride, yields this compound. omicsonline.org This marks the first reported synthesis of this compound from cashew nut shells. cloudfront.net

The utilization of agro-waste like CNSL for the synthesis of valuable compounds is a growing area of research, aiming to create value-added bioproducts and bioactive compounds. semanticscholar.org

Novel Synthetic Routes for Specific Regioisomers

The regioselective synthesis of anthraquinone isomers is a significant challenge in organic synthesis. Various strategies have been developed to control the position of substituents on the anthraquinone nucleus. One approach involves the Hauser annulation, a Michael addition-Dieckmann condensation cascade, which has been used in the synthesis of complex anthraquinone-based natural products. nih.gov For instance, the reaction of a cyanophthalide (B1624886) with a cyclohexanone (B45756) derivative under basic conditions can lead to the formation of the anthraquinone core. nih.gov

Another strategy for achieving specific regioisomers is through palladium-catalyzed coupling reactions. nih.gov For example, a stannylated anthraquinone can be coupled with a brominated juglone (B1673114) derivative to form a heterodimer, which can then be further elaborated. nih.gov Furthermore, direct C-H activation has been employed for the regioselective introduction of functional groups. For instance, an iridium-catalyzed borylation of the β-position of the anthraquinone nucleus allows for the subsequent oxidation to a hydroxyl group, providing a route to dihydroxyanthraquinones. colab.ws

Biosynthetic Pathway Investigations in Producing Organisms

The biosynthesis of this compound and related anthraquinones in nature follows distinct pathways in different organisms, primarily the polyketide pathway in fungi and the shikimate pathway in plants.

Polyketide Pathway Elucidation in Fungi

In fungi, anthraquinones are synthesized via the polyketide pathway. nih.govnih.govmdpi.com This pathway begins with the condensation of acetyl-CoA (a starter unit) and multiple malonyl-CoA units (extender units) by a large multi-domain enzyme complex called polyketide synthase (PKS). nih.govslideshare.net This process forms a linear polyketide chain. nih.gov

The PKS complex contains several domains, including a β-ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), which are essential for chain elongation. nih.gov The product template (PT) domain of the PKS controls the regioselective cyclization of the polyketide backbone. nih.gov Two common cyclization patterns, C4-C9 and C6-C11, lead to the formation of the three-ring anthraquinone scaffold through aldol (B89426) cyclizations. nih.gov This pathway generates well-known anthraquinones like emodin (B1671224), chrysophanol, and aloe-emodin, which can serve as precursors for other derivatives. nih.gov The biosynthesis of many fungal polyketides, including anthraquinones, is regulated by non-reducing polyketide synthases (NR-PKSs). nih.govmdpi.com

Shikimate/o-Succinylbenzoic Acid Pathway in Plants

In higher plants, particularly in the family Rubiaceae, anthraquinones are primarily biosynthesized through the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway. researchgate.netcore.ac.ukresearchgate.net This pathway is distinct from the polyketide pathway found in fungi. nih.gov The shikimate pathway starts with intermediates from primary metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are converted through a series of enzymatic steps to chorismate. gacbe.ac.innih.gov

Chorismate is a key branch-point metabolite. core.ac.uknih.gov The enzyme isochorismate synthase converts chorismate to isochorismate, the first committed step towards anthraquinone biosynthesis. researchgate.netcore.ac.uk Isochorismate is then converted to o-succinylbenzoic acid (OSB). researchgate.net The OSB is activated to its CoA ester, which then undergoes ring closure to form 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.net A subsequent prenylation of DHNA is a key step in the formation of the third ring of the anthraquinone skeleton. researchgate.netnih.gov This pathway typically leads to alizarin-type anthraquinones, which are characterized by substitution on ring C. researchgate.netresearchgate.net

| Pathway | Producing Organisms | Key Precursors | Key Intermediates |

| Polyketide Pathway | Fungi | Acetyl-CoA, Malonyl-CoA | Linear polyketide chain, Emodin, Chrysophanol |

| Shikimate Pathway | Plants (e.g., Rubiaceae) | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismate, Isochorismate, o-Succinylbenzoic acid, 1,4-Dihydroxy-2-naphthoic acid |

Enzymology and Genetic Regulation of Biosynthesis

The biosynthesis of this compound, a member of the anthraquinone family, involves a complex interplay of enzymes and genetic regulatory networks. In higher plants, particularly in the Rubiaceae family, anthraquinones are synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway. researchgate.net This pathway utilizes chorismate, derived from the shikimic acid pathway, and α-ketoglutarate from the Krebs cycle as primary precursors. researchgate.net

The initial steps involve the conversion of chorismate to isochorismate by isochorismate synthase. Subsequently, o-succinylbenzoate synthase catalyzes the reaction between isochorismate and α-ketoglutarate to form o-succinylbenzoic acid. researchgate.net The C ring of the anthraquinone structure is derived from isopentenyl diphosphate (B83284) (IPP), which can be synthesized through either the mevalonic acid (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net Recent studies have indicated that the MEP pathway is the primary source of IPP for anthraquinone biosynthesis in Rubiaceae. researchgate.net Key enzymes in this part of the pathway include 1-deoxy-D-xylulose 5-phosphate synthase and 1-deoxy-D-xylulose 5-phosphate reductoisomerase. researchgate.net

In microorganisms, such as bacteria and fungi, anthraquinones are typically synthesized via the polyketide pathway. researchgate.netnih.gov This pathway is governed by type II polyketide synthase (PKS) systems. frontiersin.orgport.ac.uk These systems are encoded by biosynthetic gene clusters (BGCs) and include enzymes responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors, followed by cyclization and aromatization reactions. frontiersin.orgport.ac.uk Tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, then modify the initial polyketide scaffold to generate the vast diversity of anthraquinone structures observed in nature. nih.gov For instance, the radical S-adenosyl-L-methionine (SAM) enzyme CoeI has been identified as a methyltransferase in the biosynthesis of coelulatins. frontiersin.org

The genetic regulation of anthraquinone biosynthesis is intricate and occurs at multiple levels. researchgate.net Key genes encoding the biosynthetic enzymes, such as isochorismate synthase and o-succinylbenzoate synthase, have been identified as crucial for anthraquinone synthesis. researchgate.net The expression of these genes is often tightly controlled by transcription factors and can be influenced by various developmental and environmental cues.

Table 1: Key Enzymes and Genes in Anthraquinone Biosynthesis

| Enzyme/Gene | Function | Pathway | Organism Type |

| Isochorismate synthase | Converts chorismate to isochorismate | Chorismate/OSB | Plants (Rubiaceae) |

| o-Succinylbenzoate synthase | Catalyzes the formation of o-succinylbenzoic acid | Chorismate/OSB | Plants (Rubiaceae) |

| 1-Deoxy-D-xylulose 5-phosphate synthase | Key enzyme in the MEP pathway for IPP synthesis | MEP | Plants (Rubiaceae) |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | Key enzyme in the MEP pathway for IPP synthesis | MEP | Plants (Rubiaceae) |

| Type II Polyketide Synthase (PKS) | Synthesizes the polyketide backbone | Polyketide | Bacteria, Fungi |

| Radical SAM Enzyme (e.g., CoeI) | Tailoring enzyme (e.g., methylation) | Polyketide | Bacteria |

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers promising strategies to enhance the production of this compound and other valuable anthraquinones in microbial and plant systems. researchgate.netnih.gov These strategies aim to optimize the metabolic pathways leading to the target compound by overexpressing key genes, knocking out competing pathways, and introducing heterologous genes. nih.govmdpi.com

One common approach is to increase the precursor supply. For example, in Escherichia coli, the production of free fatty acids, which can be precursors for certain polyketides, was enhanced by overexpressing a mutant thioesterase and co-expressing a global regulatory protein. nih.gov Similarly, for anthraquinone production, increasing the availability of chorismate, α-ketoglutarate, and IPP through genetic modifications could lead to higher yields. researchgate.net

Another strategy involves the heterologous expression of entire biosynthetic pathways in well-characterized host organisms like E. coli or yeast. port.ac.ukresearchgate.net This "plug-and-play" approach allows for the combinatorial biosynthesis of novel polyketides by combining PKS components from different organisms. port.ac.uk For instance, the successful expression of type II PKSs from various bacteria in E. coli has been demonstrated, opening up possibilities for producing a wide range of aromatic polyketides. port.ac.uk

Furthermore, systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for strain improvement. nih.gov This involves using genome-scale metabolic models to predict the effects of genetic modifications and identify optimal engineering targets. researchgate.netdovepress.com Such models can guide the engineering of the host's central metabolism to enhance the supply of energy and reducing power required for the biosynthesis of highly reduced compounds. researchgate.net

Table 2: Metabolic Engineering Strategies for Enhanced Anthraquinone Production

| Strategy | Approach | Potential Target/Example |

| Precursor Supply Enhancement | Overexpression of key enzymes in precursor pathways. | Overexpression of genes in the shikimic acid and MEP pathways. |

| Pathway Redirection | Knockout of genes in competing metabolic pathways. | Deletion of genes that divert precursors away from anthraquinone biosynthesis. |

| Heterologous Expression | Introduction of entire biosynthetic gene clusters into a host organism. | Expression of a plant or fungal anthraquinone BGC in E. coli. |

| Combinatorial Biosynthesis | Mixing and matching of PKS components from different organisms. | Creating novel anthraquinones by combining different ketosynthases and chain length factors. |

| Systems Metabolic Engineering | Use of genome-scale models to guide rational strain design. | Optimizing central metabolism for increased cofactor and energy supply. |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and sustainable synthetic routes. mdpi.com This approach is particularly valuable for the synthesis of complex natural products like this compound. Biocatalytic transformations, utilizing whole cells or isolated enzymes, offer a green alternative to traditional chemical methods for modifying anthraquinone scaffolds. mdpi.com

A key advantage of biocatalysis is the high regio- and stereoselectivity of enzymes, which can be difficult to achieve with conventional chemical reagents. nih.gov For example, hydroxylases can be used to introduce hydroxyl groups at specific positions on the anthraquinone core. The flavin-dependent monooxygenase HpaBC has been shown to hydroxylate resveratrol (B1683913) to piceatannol (B1677779) and further to a pentahydroxylated stilbene, demonstrating the potential of such enzymes in targeted hydroxylation reactions. nih.gov

Whole-cell biocatalysis is often preferred due to the elimination of costly enzyme purification steps and the in-situ regeneration of cofactors. mdpi.com For instance, E. coli cells expressing specific enzymes have been used for various transformations, including reductions and hydroxylations. nih.gov The reduction of quinizarin (1,4-dihydroxyanthraquinone) to its leuco-form is a critical step in the synthesis of many anthraquinone derivatives, and biocatalytic methods could provide a more environmentally friendly alternative to the use of stoichiometric inorganic reductants. acs.org

Chemoenzymatic cascades, where multiple enzymatic and chemical reactions are performed in a single pot, can significantly improve synthetic efficiency. csic.es This strategy mimics nature's biosynthetic pathways and can be used to construct complex molecules from simple starting materials. For example, a chemoenzymatic process has been developed for the production of epoxidized monoalkyl esters from used cooking oil, showcasing the potential of integrating enzymatic and chemical steps. mdpi.com A similar approach could be envisioned for the synthesis of this compound, starting from a simpler precursor and employing a series of enzymatic and chemical modifications.

Systematic Structural Modifications and Structure Activity Relationship Sar Studies of 1,4,5 Trihydroxyanthraquinone Analogs

Design Principles for Derivative Synthesis

The synthesis of 1,4,5-trihydroxyanthraquinone derivatives is guided by several strategic modifications aimed at enhancing their chemical and biological properties. These include hydroxylation, alkylation, amino-substitution, and glycosylation.

Hydroxylation, the addition of hydroxyl (-OH) groups, and alkylation, the addition of alkyl groups, are fundamental strategies in modifying anthraquinone (B42736) scaffolds. colab.ws Increasing the number of hydroxyl groups can influence the compound's electronic properties and potential for hydrogen bonding, which is often crucial for biological activity. colab.ws For instance, the conversion of 1-hydroxyanthraquinones to 2-alkylanthraquinones has been achieved, with the introduction of an additional hydroxyl group leading to higher yields of the alkylation product. colab.ws

Reductive alkylation, such as the Marschalk reaction, is a common method for introducing alkyl or hydroxymethyl groups onto the anthraquinone core. colab.ws This reaction often involves the reduction of the quinone to its leuco form, which increases its reactivity towards aldehydes. colab.ws

Table 1: Examples of Hydroxylation and Alkylation Modifications

| Parent Compound | Modification | Resulting Compound | Significance |

|---|---|---|---|

| 1-Hydroxyanthraquinone | Alkylation | 2-Alkylanthraquinones | Demonstrates a method for C-C bond formation. colab.ws |

| Quinizarine | Reductive hydroxymethylation | Substituted shikonin (B1681659) moieties | Introduction of complex side chains. colab.ws |

The introduction of amino groups (-NH2) or amine-linked side chains can significantly alter the biological properties of anthraquinones. Several amino-substituted anthraquinones have been synthesized from 1,4-dihydroxyanthraquinone. omicsonline.org The synthesis of 5-amino-1,4-dihydroxyanthraquinone can be achieved from this compound. scribd.com

The effects of different amino substituents at the 1 and 4 positions on the spectroscopic and acid-base properties of the 9,10-anthraquinone moiety have been studied. researchgate.net These studies have investigated the impact of hydrogen bond formation between the carbonyl oxygen of the anthraquinone and the nitrogen of the amino group. researchgate.net The synthesis of various 1-amino and 1,4-diamino-9,10-anthraquinones with different alkyl groups has been accomplished through the alkylation of amino substituents. researchgate.net

An oxygen analog of the antineoplastic agent mitoxantrone, 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, was synthesized to study structure-activity relationships. nih.gov

Glycosylation, the attachment of sugar moieties, is a strategy used to modify the properties of therapeutic proteins and other molecules. frontiersin.org This process can enhance solubility, stability, and alter biological activity. frontiersin.orgmdpi.com In the context of anthraquinones, glycosylation can occur naturally, with many found as glycosides in plants. iomcworld.comiomcworld.com These are often converted to their aglycone forms by enzymes. iomcworld.comiomcworld.com

Various chemical and chemo-enzymatic conjugation strategies can be employed to create glycoconjugates. biorxiv.orguu.nl These methods often involve creating a reactive aldehyde on a glycan, which can then be linked to the target molecule. biorxiv.org Strategies for creating antibody-drug conjugates (ADCs) through glycosylation have been developed, utilizing chemically modified sugars like fucose or sialic acid to ligate drug molecules. researchgate.net

Impact of Structural Isomerism on Molecular Properties

Isomerism, where molecules have the same chemical formula but different arrangements of atoms, plays a critical role in the properties of this compound and its derivatives. libretexts.org Both tautomerism and rotational isomerism are significant factors.

This compound and its derivatives exist in an equilibrium of different structural forms due to tautomerism and rotational isomerism. researchgate.net Tautomers are isomers that can readily interconvert through a chemical reaction, often involving the migration of a proton. chemistwizards.com This leads to a dynamic equilibrium between different quinoid structures. researchgate.net

The electron absorption spectra of these compounds show bands corresponding to 9,10- and 1,10-anthraquinoid structures, and less commonly, 1,5- and 1,4-anthraquinoid structures. researchgate.net The significant color differences observed in structurally similar substituted compounds are a result of these tautomeric and conformational transformations. researchgate.netresearchgate.net For example, alizarin (B75676) exists as an equilibrium mixture of tautomers and conformers with 9,10- and 2,9-quinoid structures. researchgate.net The presence of tautomers is a common phenomenon in many biological molecules and drugs, and it can influence their biological activity. frontiersin.org

Table 2: Tautomeric Forms of Substituted 1,4,5-Trihydroxyanthraquinones

| Parent Structure | Observed Tautomeric Forms | Spectroscopic Evidence |

|---|---|---|

| 1,4,5-Trihydroxy-9,10-anthraquinone | 9,10-anthraquinoid, 1,10-anthraquinoid, 1,5-anthraquinoid, 1,4-anthraquinoid | Electron absorption spectra with π1, π*-bands researchgate.net |

| Alizarin | 9,10-quinoid, 2,9-quinoid | Diversity of electronic absorption spectra researchgate.net |

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. washington.eduedubull.com In this compound derivatives, rotational isomerism can occur, leading to different spatial arrangements of the atoms. researchgate.net All tautomers of these compounds can exist as conformers where adjacent carbonyl (C=O) and hydroxyl (-OH) groups are not linked by an intramolecular hydrogen bond. researchgate.net

The study of conformationally rigid analogs is a strategy used in drug design to understand the spatial requirements for biological activity. washington.edu The stability of different conformations is influenced by factors such as angle strain, torsional strain, and van der Waals strain. edubull.com

Structure-Activity Relationship Correlates in In Vitro Systems

In vitro studies provide a controlled environment to dissect the molecular interactions of this compound analogs, offering insights into how structural modifications impact their biological functions.

For instance, studies comparing different hydroxyanthraquinone isomers have demonstrated that the relative placement of hydroxyl groups directly impacts their antioxidative and anti-inflammatory activities. mdpi.com Purpurin (B114267) (1,2,4-trihydroxyanthraquinone), with its unique hydroxyl arrangement, has shown superior antioxidative activity compared to other isomers like anthrarufin (1,5-dihydroxyanthraquinone) and chrysazin (1,8-dihydroxyanthraquinone). mdpi.com This suggests that the number and position of hydroxyl groups are key to the molecule's ability to scavenge free radicals and chelate metal ions. mdpi.com

Furthermore, the position of hydroxyl groups can affect the binding affinity of these compounds to specific enzymes. For example, the inhibition of protein kinase CK2 by tetrahydroxyanthraquinone derivatives is dependent on the specific isomerization of the hydroxyl groups, which alters how the molecule fits into the enzyme's active site. Molecular docking studies have further revealed that hydroxyl groups at different positions on the anthraquinone ring, such as in 2-hydroxyemodin (B1248385) and 5-hydroxyemodin (B13141310), lead to distinct hydrogen bond interactions within the binding sites of receptors like the vasopressin V1A receptor. acs.org

The following table summarizes the comparative antioxidative activities of different hydroxyanthraquinone derivatives, highlighting the influence of hydroxyl group positioning.

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | ABTS Radical Cation Scavenging Activity (IC50 in µM) |

| Purpurin (1,2,4-trihydroxyanthraquinone) | 10.5 ± 0.4 | 5.2 ± 0.2 |

| Anthrarufin (1,5-dihydroxyanthraquinone) | > 250 | 18.9 ± 0.7 |

| Chrysazin (1,8-dihydroxyanthraquinone) | > 250 | 25.4 ± 1.1 |

| Anthraquinone | > 250 | > 250 |

| Data sourced from a study on the structure-antioxidative and anti-inflammatory activity relationships of purpurin and related anthraquinones. mdpi.com |

Anthraquinones are recognized for their potential as photosensitizers in photodynamic therapy (PDT), a treatment that uses light to activate a drug to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can kill cancer cells. nih.govimrpress.comnih.gov The efficiency of this process, quantified by the singlet oxygen quantum yield (ΦΔ), is highly dependent on the nature and position of substituents on the anthraquinone core. nih.govmdpi.com

Research has shown that electron-donating substituents, particularly when located at the 1, 2, and 5 positions of the anthraquinone ring, can enhance the generation of singlet oxygen. nih.gov These groups are thought to lower the energy gap between the excited singlet state (S1) and the triplet state (T1), which facilitates intersystem crossing and subsequent energy transfer to molecular oxygen to produce ¹O₂. nih.gov

A study investigating various anthraquinone derivatives found that compounds like 1,5-diaminoanthraquinone (B86024) and 1,2,7-trihydroxyanthraquinone exhibited significant singlet oxygen quantum yields. nih.gov This highlights that not only hydroxyl groups but also other electron-donating groups like amino groups can positively influence photodynamic activity. The singlet oxygen quantum yield is a critical parameter for evaluating the effectiveness of a photosensitizer. mdpi.comnih.gov

The table below presents the singlet oxygen quantum yields for several anthraquinone derivatives, demonstrating the impact of different substituents.

| Compound | Substituents | Singlet Oxygen Quantum Yield (ΦΔ) |

| 1,5-Diaminoanthraquinone | Amino groups at C1, C5 | 0.21 |

| 1,5-Dihydroxyanthraquinone (B121750) | Hydroxyl groups at C1, C5 | 0.18 |

| 1,2,7-Trihydroxyanthraquinone | Hydroxyl groups at C1, C2, C7 | 0.15 |

| Data relative to Rose Bengal standard, from a study on the effect of substituents on the photodynamic action of anthraquinones. nih.gov |

The interaction between a ligand, such as a this compound analog, and its biological receptor is governed by a complex interplay of molecular features. These include the ligand's size, shape, flexibility, and the distribution of its electrostatic charges, which collectively determine its binding affinity and specificity. nih.govualberta.ca

Molecular docking and other computational methods are instrumental in elucidating these interactions at an atomic level. acs.orgomicsonline.org For example, in the context of enzyme inhibition, the binding affinity of anthraquinone derivatives to protein kinases is influenced by their ability to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. mdpi.comresearchgate.net The presence and positioning of functional groups like hydroxyls and methyls on the anthraquinone structure are critical for these interactions. mdpi.com

Studies on emodin (B1671224) derivatives have shown that the position of a hydroxyl group can significantly alter the binding mode and affinity for targets like monoamine oxidase and vasopressin receptors. acs.org For instance, 2-hydroxyemodin and 5-hydroxyemodin exhibit different hydrogen bonding patterns within the V1A receptor, which correlates with their observed antagonist activity. acs.org Similarly, the binding of anthraquinones to DNA is also a key aspect of their biological activity, where the planar structure of the anthraquinone core allows for intercalation between DNA base pairs, a process that can be modulated by its substituents. iomcworld.com

The following table details the binding interactions of emodin derivatives with the vasopressin V1A receptor, illustrating the specific molecular features that contribute to binding.

| Compound | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Non-polar) | Binding Score (kcal/mol) |

| 2-Hydroxyemodin | Ser314, Thr333, Ile330 | Phe307, Trp204, Ile330 | ~ -5 |

| 5-Hydroxyemodin | Lys128, Ile330, Thr333 | Phe307, Trp204, Ile330 | ~ -5 |

| SR49059 (Reference Antagonist) | Lys128, Gln131 | Phe307, Trp204, Lys128 | -7.25 |

| Data from a molecular docking simulation of emodin derivatives with the V1A receptor. acs.org |

Advanced Spectroscopic and Analytical Research Methodologies for 1,4,5 Trihydroxyanthraquinone Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4,5-trihydroxyanthraquinone and its derivatives. researchgate.net Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon and hydrogen framework. researchgate.netslideshare.net

In ¹H NMR, the chemical shifts and splitting patterns of the aromatic protons are crucial for confirming the substitution pattern on the anthraquinone (B42736) core. The protons on the unsubstituted ring and the substituted ring will exhibit distinct signals. For instance, in a study of 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone, the aromatic protons resonated at distinct chemical shifts, allowing for their specific assignment. niscpr.res.in The hydroxyl protons of this compound typically appear as a singlet at a downfield chemical shift, often around δ 12.8, due to intramolecular hydrogen bonding with the adjacent carbonyl groups. niscpr.res.in

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbonyl carbons and the carbons bearing hydroxyl groups are particularly diagnostic. omicsonline.org While ¹H NMR is more sensitive, ¹³C NMR offers simpler spectra with less signal overlap, which can be advantageous for complex derivatives. researchgate.netslideshare.net For complex molecules, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons, thereby confirming the complete structure. weebly.com

Interactive Table: Representative NMR Data for Anthraquinone Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| Anthraquinone | ¹H | 8.34, 7.83 | d |

| 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone | ¹H | 12.86 | s (phenolic proton) |

| 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone | ¹H | 7.9 (H-8), 7.7 (H-4), 7.5 (H-7), 7.4 (H-3), 7.2 (H-6) | d, d, t, d, d |

| 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone | ¹H | 4.15, 3.8 | s (methoxyl groups) |

| Anthraquinone thiosemicarbazone | ¹³C | 178.6 | C=S |

| Carbonyl derivative of aryl hydroxyanthraquinone | ¹³C | 192.2 | C=O |

Mass Spectrometry (MS) for Molecular Fingerprinting and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₄H₈O₅), the expected monoisotopic mass is 256.0372 Da. nih.gov

The fragmentation pattern observed in the mass spectrum provides a "molecular fingerprint" that can be used for identification and structural confirmation. niscpr.res.in Common fragmentation pathways for anthraquinones involve the loss of CO and OH groups. niscpr.res.in For example, the electron ionization mass spectrum (EIMS) of this compound shows a molecular ion peak at m/z 256 and significant fragments corresponding to the loss of hydroxyl and carbonyl groups. niscpr.res.in

In the context of metabolomics, MS techniques, particularly when coupled with chromatographic separation (e.g., GC-MS or LC-MS), are essential for metabolite profiling. mdpi.com This allows for the identification and quantification of this compound and its metabolites in complex biological matrices. nih.govaucegypt.edu

Interactive Table: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₅ | nih.gov |

| Molecular Weight | 256.21 g/mol | nih.gov |

| Monoisotopic Mass | 256.03717335 Da | nih.gov |

| Molecular Ion Peak (EIMS) | m/z 256 | niscpr.res.in |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Mechanism Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique that is uniquely suited for studying species with unpaired electrons, such as free radicals. bruker.comnih.gov In the context of this compound, EPR can be instrumental in investigating its potential involvement in redox processes and radical-mediated reaction mechanisms. mdpi.com

Many biological activities of anthraquinones are linked to their ability to generate reactive oxygen species (ROS) through redox cycling. nih.govsrce.hr EPR spectroscopy, often in conjunction with spin trapping techniques, can directly detect and identify short-lived radical intermediates, such as superoxide (B77818) and hydroxyl radicals, that may be formed. nih.govsrce.hr This provides direct evidence for the radical-generating capacity of the molecule. Furthermore, EPR can be used to study the formation of semiquinone radicals, which are key intermediates in the redox chemistry of quinones. mdpi.com The hyperfine structure of the EPR spectrum can provide information about the electronic and geometric structure of these radical species. bruker.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. gdckulgam.edu.inmsu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. gdckulgam.edu.in

The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment. The presence of hydroxyl groups, which act as auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic or red shift). gdckulgam.edu.in

A key application of UV-Vis spectroscopy in the study of this compound is the investigation of tautomerism. researchgate.net This compound can exist in equilibrium between different tautomeric forms, such as the 9,10-anthraquinoid and 1,10-anthraquinoid structures. These tautomers have distinct electronic absorption spectra, and their relative populations can be influenced by factors like solvent polarity. researchgate.net The analysis of the UV-Vis spectra under different conditions can, therefore, provide insights into the tautomeric equilibria. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interaction Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. mdpi.compressbooks.pub The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational bands include:

O-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the hydroxyl groups. niscpr.res.in

C=O stretching: The carbonyl groups of the anthraquinone core give rise to strong absorption bands. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl groups causes a shift in the carbonyl stretching frequency. A study on a related compound, 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone, showed bands at 1653 cm⁻¹ (unchelated C=O) and 1599 cm⁻¹ (chelated C=O). niscpr.res.in For this compound, a band around 1610 cm⁻¹ suggests that both carbonyl groups are chelated. niscpr.res.in

C=C stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region. niscpr.res.in

C-O stretching: The stretching vibrations of the carbon-oxygen bonds of the hydroxyl groups are also observable. researchgate.net

FTIR can also be used to study intermolecular interactions, such as hydrogen bonding, by observing shifts in the characteristic vibrational frequencies. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for Anthraquinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

| Hydroxyl (-OH) | 3349 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |

| Chelated Carbonyl (C=O) | 1599 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |

| Unchelated Carbonyl (C=O) | 1653 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |

| Aromatic Ring (C=C) | 1533, 1437 | 1-hydroxy-2, 5-dimethoxy-9, 10-anthraquinone niscpr.res.in |

| Chelated Carbonyl System | 1610 | This compound niscpr.res.in |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted beams provides information about the crystal's unit cell dimensions and symmetry. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information on:

Bond lengths and angles within the molecule.

The planarity of the anthraquinone ring system.

The conformation of the hydroxyl groups.

The nature and geometry of intramolecular and intermolecular hydrogen bonding.

The packing of the molecules in the crystal lattice. nih.gov

This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for computational modeling studies. rsc.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. adarshcollege.inccamp.res.in

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of anthraquinones. chemrevlett.com Reversed-phase HPLC, often with a C18 stationary phase, is commonly employed to separate this compound from other related compounds in a mixture. sielc.comresearchgate.net The use of a diode-array detector (DAD) or a mass spectrometer (MS) as the detector allows for both quantification and identification of the separated components. chemrevlett.com HPLC is crucial for assessing the purity of a sample and for isolating the compound for further studies. ajprd.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of reactions and for preliminary purity checks. adarshcollege.inajprd.com The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. adarshcollege.in

Column Chromatography: For preparative purposes, column chromatography is used to purify larger quantities of this compound from reaction mixtures or natural product extracts. ajprd.com

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of this compound. Often, the hydroxyl groups are derivatized to increase volatility before analysis.

Mechanistic Investigations of 1,4,5 Trihydroxyanthraquinone S Biological Interactions at the Molecular and Cellular Level

Molecular Targets and Enzyme Modulation Mechanisms

At the molecular level, 1,4,5-trihydroxyanthraquinone and related compounds have been shown to interact with and modulate the activity of several key enzymes. These interactions are fundamental to their observed biological effects.

A significant area of research has focused on the potential of this compound as an inhibitor of enzymes crucial for the survival of parasites, such as Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govingentaconnect.com A primary target in this parasite is trypanothione (B104310) reductase (TR). ingentaconnect.comconstantsystems.com This enzyme is essential for the parasite's unique thiol redox metabolism, which protects it from oxidative stress. constantsystems.com As the TR system is absent in mammalian hosts, it represents a highly selective and validated drug target. ingentaconnect.comconstantsystems.comnih.gov

Studies have involved the synthesis of this compound from anacardic acid, a natural product from the cashew industry, followed by in vitro screening against T. brucei. ingentaconnect.com These screenings have demonstrated noteworthy activity. ingentaconnect.com To understand the basis of this inhibition, molecular docking studies have been performed. These computational analyses investigate the binding modes of the compound within the active site of trypanothione reductase, revealing a good binding affinity with the receptor protein. ingentaconnect.com Such research suggests that substituted 1,4-dihydroxyanthraquinone derivatives, including this compound, are promising structural starting points for the development of new anti-trypanosomal agents. ingentaconnect.com

Beyond its effects on parasitic enzymes, the broader class of hydroxyanthraquinones has been shown to modulate other enzymatic activities. While specific studies on this compound are less common in this context, the activities of structurally related compounds provide valuable insights. For instance, purpurin (B114267) (1,2,4-trihydroxyanthraquinone), another trihydroxyanthraquinone, has been found to inhibit the FtsZ protein, which is involved in bacterial cell division, as well as ribosome proteins and aminoacyl tRNA synthetase in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other hydroxyanthraquinones have been reported to inhibit DNA topoisomerase II and key enzymes in carcinogenesis, such as cytochrome P450.

Cellular Processes and Pathway Interventions in In Vitro Models

In cellular systems, this compound has been observed to influence fundamental processes such as cell proliferation and survival, often through the induction of specific signaling pathways.

This compound has demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. This antiproliferative effect has been quantified in several studies, with the half-maximal inhibitory concentration (IC₅₀) varying depending on the specific cell line.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HT-29 | Colon Cancer | 10 - 30 |

| MCF-7 | Breast Cancer | 10 - 30 |

Data represents a general range reported across different studies.

A key mechanism underlying the antiproliferative effects of this compound is the induction of apoptosis, or programmed cell death. Research has shown that this compound can trigger apoptotic pathways in cancer cells. nih.gov Studies on the closely related compound purpurin provide a potential mechanism, showing that it induces apoptosis in Candida cells by causing the depolarization of mitochondrial membrane potentials. nih.gov The mitochondrial membrane potential is a critical checkpoint in the regulation of cell death in eukaryotic cells. nih.gov

Multidrug resistance (MDR) is a major challenge in the treatment of infectious diseases, and energy-dependent efflux pumps are key contributors to this phenomenon. nih.govmdpi.com These membrane proteins actively extrude a wide array of antimicrobial agents from the cell, preventing them from reaching their intracellular targets. nih.govmdpi.comresearchgate.net There is growing interest in finding efflux pump inhibitors (EPIs) that can be used in combination with conventional antibiotics to restore their efficacy. nih.govresearchgate.net

Natural products, including anthraquinones, have been investigated as potential sources of EPIs. nih.govekb.eg A significant finding in this area comes from research on the trihydroxyanthraquinone purpurin. Studies have shown that purpurin can block an energy-dependent efflux pump in Candida, thereby inhibiting biofilm and mycelium formation. nih.gov This finding highlights the potential for trihydroxyanthraquinones like this compound to counteract microbial drug resistance by interfering with these critical efflux systems.

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including trihydroxyanthraquinones, is a cornerstone of their biological activity. This capacity is fundamentally linked to their ability to donate hydrogen atoms or electrons to neutralize reactive free radicals. The mechanisms governing these interactions are complex and can proceed through several pathways, depending on the specific radical species, the solvent, and the molecular structure of the antioxidant. While this compound has been identified in plants like Cassia fistula scispace.comijhmp.comepa.govnih.govphytopharmajournal.com, detailed experimental studies specifically elucidating its antioxidant mechanisms are not extensively available in the current literature. However, the behavior of related anthraquinone (B42736) structures provides a theoretical framework for its potential activity.

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for antioxidants. In this process, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•).

ArOH + R• → ArO• + RH

This pathway is generally favored in non-polar solvents. For trihydroxyanthraquinones, the presence and position of hydroxyl groups are critical. Theoretical and experimental studies on other anthraquinones, such as 1,4-anthraquinone, demonstrate that they can participate in rapid HAT reactions rsc.org. The efficiency of HAT is directly related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. For this compound, the hydroxyl groups at the C-1, C-4, and C-5 positions are the sites for this activity. The intramolecular hydrogen bonding, particularly between the hydroxyl groups and the adjacent carbonyl oxygens (e.g., between C1-OH and C9=O), can influence the BDE and, consequently, the reactivity in HAT processes nih.gov. While specific kinetic data for this compound is scarce, its structural similarity to other reactive hydroxyanthraquinones suggests it likely operates via this mechanism.

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is another major antioxidant pathway, typically favored in polar solvents. It is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). In the second step, the radical cation transfers a proton to the surrounding medium or a base, resulting in the stable antioxidant radical (ArO•).

Step 1 (SET): ArOH + R• → ArOH•⁺ + R⁻ Step 2 (PT): ArOH•⁺ → ArO• + H⁺

The feasibility of this mechanism is governed by the ionization potential (IP) of the antioxidant. Computational studies on related anthraquinones have explored the energetics of forming the radical cation researchgate.net. For many phenolic compounds, the SET-PT pathway is thermodynamically less favorable than HAT in the gas phase or nonpolar solvents because the formation of the radical cation can be energetically demanding researchgate.net. However, in aqueous or polar environments that can stabilize charged intermediates, the SET-PT mechanism can become competitive or even dominant. Detailed studies distinguishing the operative antioxidant mechanisms (HAT vs. SET-PT) for this compound have not been specifically reported.

Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and hydrogen peroxide (H₂O₂), and Reactive Nitrogen Species (RNS), like nitric oxide (NO•) and peroxynitrite (ONOO⁻), are products of normal cellular metabolism. Overproduction of these species leads to oxidative and nitrosative stress, causing damage to lipids, proteins, and DNA.

The phenolic structure of this compound endows it with the theoretical capacity to scavenge these reactive species. The hydroxyl groups can react directly with highly reactive radicals like •OH through the HAT or SET-PT mechanisms mentioned previously nih.govnih.gov. Studies on other hydroxyanthraquinones, such as purpurin (1,2,4-trihydroxyanthraquinone), have demonstrated significant scavenging activity against intracellular ROS mdpi.com. While this compound is expected to possess similar properties due to its multiple hydroxyl groups, specific in vitro studies quantifying its efficacy against individual ROS and RNS are not available in the reviewed literature. The general antioxidant activity of the class of compounds suggests it would contribute to mitigating oxidative stress veeprho.com.

Antimicrobial Mechanisms against Pathogenic Microorganisms (in vitro studies)

Anthraquinones are a well-known class of natural compounds possessing a broad range of biological activities, including antimicrobial effects veeprho.com. The mechanisms can involve the disruption of cellular membranes, inhibition of key microbial enzymes, or interference with nucleic acid synthesis.

While this compound has been identified as a constituent of Cassia fistula scispace.comijhmp.comphytopharmajournal.com, a plant known for its traditional use against bacterial infections, specific in vitro studies detailing the antibacterial activity of the isolated compound are limited. Research on other hydroxyanthraquinones shows that their effectiveness can be highly dependent on the substitution pattern and the bacterial species being tested. For instance, some anthraquinones show greater activity against Gram-positive bacteria compared to Gram-negative bacteria, a difference often attributed to the complex outer membrane of the latter which can act as a permeability barrier nih.gov. A study on the related compound dynemicin A, which contains a 1,4,6-trihydroxyanthraquinone (B1218673) moiety, showed potent in vitro antibacterial activity nih.gov. However, without direct experimental data, the specific antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration values) of this compound remain to be scientifically established.

Anti-parasitic Activities against Trypanosoma brucei

This compound has demonstrated notable in vitro activity against Trypanosoma brucei, the protozoan parasite responsible for African trypanosomiasis, also known as sleeping sickness. researchgate.netbenthamdirect.comresearchgate.net This parasitic disease poses a significant health threat in sub-Saharan Africa. wikipedia.org The search for new, effective therapeutic agents is driven by the limitations of current drugs, which include toxicity and increasing parasite resistance. researchgate.net

Research has focused on hydroxy-substituted anthraquinones as a promising class of compounds for developing new anti-trypanosomal agents. researchgate.netbenthamdirect.com In one study, this compound was synthesized from anacardic acid, a natural product derived from the cashew industry, and subsequently evaluated for its biological effects. researchgate.netbenthamdirect.com In vitro screening of the synthesized compound against Trypanosoma brucei parasites revealed significant activity. researchgate.netbenthamdirect.com

While the precise molecular mechanism of this compound is still under full investigation, a key potential target in the parasite is the enzyme trypanothione reductase. researchgate.netbenthamdirect.com This enzyme is crucial for the parasite's unique thiol-based antioxidant system, which protects it from oxidative stress. Inhibition of trypanothione reductase is a validated strategy for anti-trypanosomal drug development. Molecular docking studies performed on related 1,4-dihydroxyanthraquinone derivatives have shown a good binding affinity with the active site of trypanothione reductase, suggesting a likely mechanism of action for this class of compounds. researchgate.netbenthamdirect.com This interaction is believed to disrupt the parasite's redox balance, leading to cell death. The activity of these compounds highlights their potential as foundational structures for creating new drugs against trypanosomiasis. researchgate.net

Table 1: In Vitro Anti-trypanosomal Activity of Anthraquinone Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric | Observed Value | Potential Mechanism |

|---|---|---|---|---|

| Substituted 1,4-dihydroxyanthraquinone derivatives | Trypanosoma brucei brucei | IC50 | 0.08–15.26 μM | Inhibition of Trypanothione Reductase |

Photobiological and Photodynamic Actions at the Cellular Level

Anthraquinones are recognized for their photodynamic properties, which involve the absorption of light to generate cytotoxic reactive oxygen species (ROS). nih.govmdpi.commdpi.com This characteristic makes them candidates for use as photosensitizers in photodynamic therapy (PDT), a therapeutic modality that uses the combination of a photosensitizer, light, and oxygen to kill target cells. mdpi.commdpi.com